Ethyl 3,7-dichloroisoquinoline-4-carboxylate
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Overview
Description
Ethyl 3,7-dichloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of chlorine atoms at the 3 and 7 positions of the isoquinoline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7-dichloroisoquinoline-4-carboxylate typically involves the chlorination of isoquinoline derivatives. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . The chlorination step can be achieved using reagents like phosphorus oxychloride (POCl₃) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted isoquinoline derivatives.
Oxidation Products: Quinoline-4-carboxylate derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Scientific Research Applications
Ethyl 3,7-dichloroisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antibacterial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds used in various chemical reactions.
Biological Studies: The compound is studied for its potential biological activities and interactions with biological targets.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,7-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atoms enhance its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6,8-trichloroquinoline-3-carboxylate: Another chlorinated quinoline derivative with similar chemical properties.
4-Hydroxy-2-quinolones: Compounds with hydroxyl groups that exhibit different reactivity and biological activity.
N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide: A compound with antimalarial activity.
Uniqueness
Ethyl 3,7-dichloroisoquinoline-4-carboxylate is unique due to the specific positioning of chlorine atoms at the 3 and 7 positions, which influences its chemical reactivity and potential biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C12H9Cl2NO2 |
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Molecular Weight |
270.11 g/mol |
IUPAC Name |
ethyl 3,7-dichloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)10-9-4-3-8(13)5-7(9)6-15-11(10)14/h3-6H,2H2,1H3 |
InChI Key |
DSYXDWWNNAUIAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=CN=C1Cl)Cl |
Origin of Product |
United States |
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